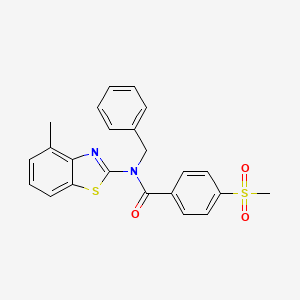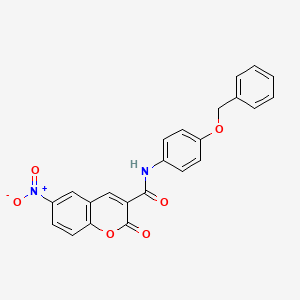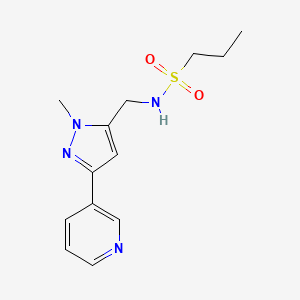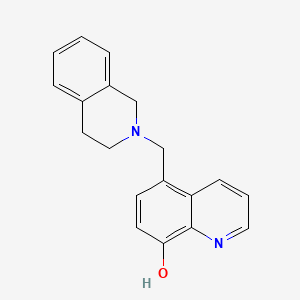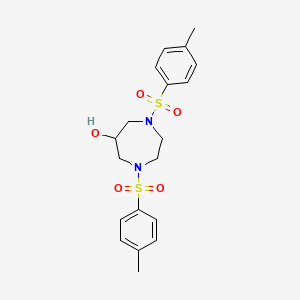
1,4-Ditosyl-1,4-diazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ditosyl-1,4-diazepan-6-ol is a chemical compound that falls within the broader class of 1,4-diazepines. These compounds are characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. Due to their significant biological activities, they have been the subject of extensive synthetic and reaction-based studies (M. Rashid et al., 2019).
Synthesis Analysis
The synthesis of diazepines, including this compound, involves several key strategies. These include the homologation of ketones with diazo compounds, a method that affords significant versatility and has seen recent advances in enantioselective versions (N. Candeias et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,4-diazepines is crucial for their chemical and biological properties. Structural analyses typically focus on the arrangement of atoms within the ring and how substituents, such as the tosyl groups and hydroxyl functions in this compound, affect reactivity and interaction with biological targets.
Chemical Reactions and Properties
Diazepines undergo a range of chemical reactions, including intramolecular cyclization, which is a common method for constructing the diazepine core. The specific reactions and properties of this compound can be inferred from general knowledge of diazepine chemistry, where functional groups significantly influence the reactivity and potential applications (S. D. Burke & P. Grieco, 1980).
Physical Properties Analysis
The physical properties of diazepines, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific physical properties of this compound would depend on its precise molecular configuration and the presence of functional groups.
Chemical Properties Analysis
1,4-Diazepines exhibit a broad spectrum of chemical properties, including nucleophilic and electrophilic reaction capabilities. The presence of tosyl groups in this compound would make it amenable to substitution reactions, whereas the diazepan-6-ol moiety might engage in hydrogen bonding and other polar interactions (M. Rashid et al., 2019).
Applications De Recherche Scientifique
Phases stationnaires chirales en chromatographie
La nature chirale du 1,4-ditosyl-1,4-diazepan-6-ol le rend approprié pour une utilisation comme phase stationnaire chirale en chromatographie liquide haute performance (CLHP). Il peut séparer les énantiomères de divers composés, aidant aux séparations analytiques et préparatives.
Ces applications mettent en évidence la polyvalence et le potentiel du this compound dans divers domaines scientifiques. Les chercheurs continuent d'explorer ses propriétés et applications, ce qui en fait un composé intrigant pour des recherches plus approfondies . Si vous avez besoin de plus d'informations ou si vous avez des questions supplémentaires, n'hésitez pas à demander!
Safety and Hazards
The safety precautions for handling 1,4-Ditosyl-1,4-diazepan-6-ol include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 .
Mécanisme D'action
Target of Action
Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are involved in inhibitory neurotransmission, helping to reduce neuronal excitability.
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effects of GABA, these drugs decrease the excitability of neurons, reducing the communication between brain cells and leading to the drugs’ various effects .
Pharmacokinetics
The pharmacokinetics of benzodiazepines can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the drug, the formulation, the route of administration, and individual patient characteristics .
Result of Action
The enhancement of GABAergic activity leads to the characteristic effects of benzodiazepines, including sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant activity .
Action Environment
The action of benzodiazepines can be influenced by various environmental factors. For example, the presence of other drugs can affect their metabolism and excretion, potentially leading to drug interactions .
Propriétés
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJSBCHAPZLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

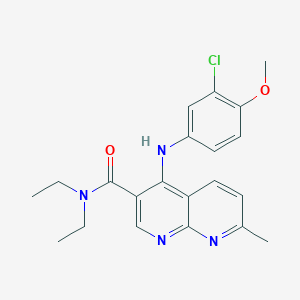

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
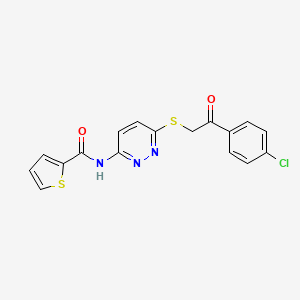
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

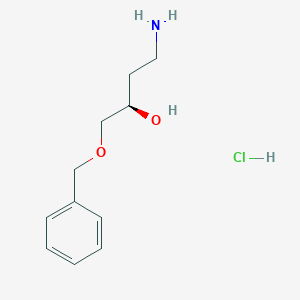
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
